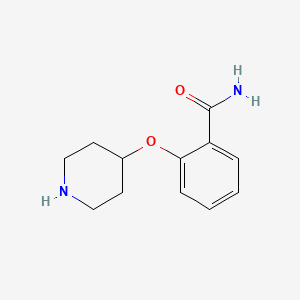

2-(Piperidin-4-yloxy)benzamide

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Neuroleptic Activity

Benzamides of N,N-disubstituted ethylenediamines, including derivatives similar to 2-(Piperidin-4-yloxy)benzamide, were synthesized and evaluated for their potential neuroleptic effects. These compounds showed promising inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating a good correlation between structure and activity. Among these, certain compounds were found to be significantly more active than metoclopramide, a known neuroleptic drug, suggesting their potential as potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).

Antihypertensive Activity

Research on 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines revealed that several compounds in this series exhibited antihypertensive activity in spontaneously hypertensive rats (SHR). The study indicated that the (2S, 2R) enantiomers specifically showed this activity, with a moderate degree of alpha 1- and beta-antagonistic activity. These findings point towards the potential use of such compounds in managing high blood pressure (Caroon et al., 1987).

Gastrointestinal Prokinetic Activity

Novel benzamide derivatives with cycloaminoalkanecarboxylic acid side chains were synthesized and their gastrointestinal prokinetic activities were evaluated. Among these, 4-[(4-Amino-5-chloro-2-methoxybenzoyl)amino]-1-piperidineacetic acid showed the most potent gastro- and colon-prokinetic activities through intravenous administration in dogs. These findings suggest the potential of such compounds in treating gastrointestinal motility disorders, although their efficacy post-oral administration was limited (Sakaguchi et al., 2001).

Anti-Acetylcholinesterase Activity

A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including compounds structurally related to 2-(Piperidin-4-yloxy)benzamide, demonstrated substantial anti-acetylcholinesterase (anti-AChE) activity. These compounds, particularly when substituting the benzamide with bulky moieties or introducing alkyl/phenyl groups at the nitrogen atom of benzamide, showed dramatic enhancements in activity. The most potent inhibitor identified from this series significantly increased acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Anticonvulsant Activity

Analogs based on 2-piperidinecarboxylic acid and related pharmacophores were synthesized and evaluated for their anticonvulsant activity. Among these, compounds with specific modifications displayed significant activity in the maximal electroshock (MES) test in mice, indicating their potential as leads for developing treatments for tonic-clonic and partial seizures (Ho et al., 2001).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-piperidin-4-yloxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-12(15)10-3-1-2-4-11(10)16-9-5-7-14-8-6-9/h1-4,9,14H,5-8H2,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEJHMXXBILHCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590988 | |

| Record name | 2-[(Piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

907159-01-7 | |

| Record name | 2-[(Piperidin-4-yl)oxy]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

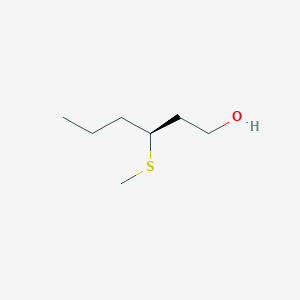

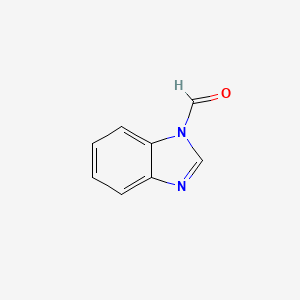

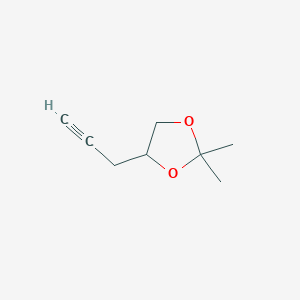

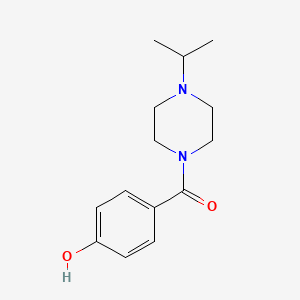

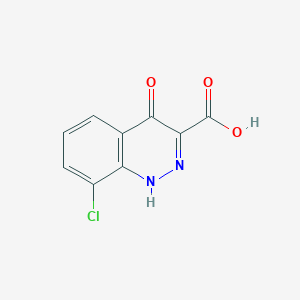

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[2-(3-aminobenzenesulfonamido)ethyl]carbamate](/img/structure/B3058580.png)

![2-{[Bis(4-fluorophenyl)methyl]sulfanyl}acetamide](/img/structure/B3058582.png)